N-(4-benzylsulfanylquinolin-8-yl)-N',N'-diethylpropane-1,3-diamine
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Overview
Description
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine is a complex organic compound with a molecular formula of C23H29N3S and a molecular weight of 379.561 Da . This compound features a quinoline core, which is a nitrogenous heterocycle known for its significant pharmacological properties
Preparation Methods
The synthesis of N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and purity .
Chemical Reactions Analysis
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . The benzylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition . The diethylpropane-1,3-diamine moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine can be compared with other similar compounds, such as:
4-benzylsulfanyl-8-nitroquinoline: This compound has a similar quinoline core but features a nitro group instead of the diethylpropane-1,3-diamine moiety.
N,N-diethyl-N’-quinolin-7-ylpentane-1,4-diamine: This compound has a similar diethylpropane-1,3-diamine moiety but differs in the position and nature of the substituents on the quinoline core.
The uniqueness of N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
5431-71-0 |
---|---|
Molecular Formula |
C23H29N3S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-(4-benzylsulfanylquinolin-8-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H29N3S/c1-3-26(4-2)17-9-15-24-21-13-8-12-20-22(14-16-25-23(20)21)27-18-19-10-6-5-7-11-19/h5-8,10-14,16,24H,3-4,9,15,17-18H2,1-2H3 |
InChI Key |
HRNGEYSSMHIOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=CC2=C(C=CN=C21)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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